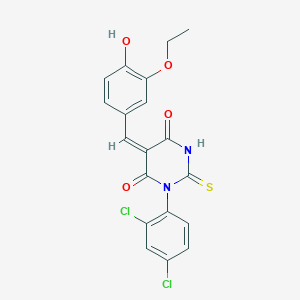![molecular formula C12H10N4O2S B3879913 [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B3879913.png)
[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid
Descripción general
Descripción
The compound “[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid” is a member of indoles . It is a derivative of 5H-[1,2,4]triazino[5,6-b]indole, which has been reported to have potent antimalarial, antidepressant, and antileishmanial activity .
Synthesis Analysis
The synthesis of triazine ring bearing indole structure was considered an effective approach due to the synergistic effect of biological properties of both structures . A new ligand was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . The ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .Molecular Structure Analysis
The molecular structure of the compound was elucidated on the basis of elemental analysis and spectral data . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis
The ligand and its metal complexes were thoroughly characterized by elemental analysis and spectroscopic methods (FT-IR, ToF-MS, 1H NMR, 13C NMR), molar conductance, and magnetic moment determination .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound include an average mass of 215.255 Da and a monoisotopic mass of 215.039688 Da .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid and its derivatives have been extensively studied in chemical synthesis. The compound serves as a precursor or intermediate for various chemical reactions. For example, Younes et al. (1987) described the synthesis of several indole derivatives including triazolo and tetrazolo indoles, which are derived from reactions involving similar triazinoindole compounds (Younes, Abbas, & Metwally, 1987). Similarly, Ali et al. (2016) synthesized various fused 1,2,4-triazines with antimicrobial activity, starting from a compound structurally related to 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid (Ali, Al Harthi, Saad, & Amin, 2016).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for potential therapeutic applications. Kumar et al. (2014) studied a series of halo-substituted triazinoindole derivatives for their anticonvulsant activity, demonstrating the potential of these compounds in the development of new antiepileptic drugs (Kumar, Singh, Singh, Jain, & Roy, 2014). This indicates the significance of such compounds in medicinal chemistry.
Antimicrobial Applications
The antimicrobial properties of triazinoindole derivatives are also noteworthy. The synthesis and biological screening of new compounds have shown promising results against various microorganisms, as noted by Hassan (2013) in their research on pyrazoline and pyrazole derivatives including triazinoindoles (Hassan, 2013).
Mecanismo De Acción
The outcomes reveal that the complexes interact with DNA via non-covalent groove binding and electrostatic interactions . The higher binding constant (K) values indicate stronger binding ability with DNA . Moreover, in vitro human serum albumin (HSA) binding experiment with the ligand and complexes reveals conformational modulations in the Trp-214 microenvironments in the subdomain IIA pocket .
Direcciones Futuras
The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes . The attachment of another intercalating moiety such as phenanthroline and bipyridine will further increase the propensity of metal complexes with DNA .
Propiedades
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-16-8-5-3-2-4-7(8)10-11(16)13-12(15-14-10)19-6-9(17)18/h2-5H,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAALDQFHCHESFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-3-(2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3879831.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{4-[(4-nitrobenzyl)oxy]benzylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879847.png)
![ethyl 2-(2-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879854.png)
![ethyl 2-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879868.png)

![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879876.png)
![5-methyl-2-phenyl-4-[(5-quinolinylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3879883.png)
![ethyl 2-(3,4-diethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879894.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879901.png)

![ethyl 2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879909.png)

![ethyl 7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879931.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]alanine](/img/structure/B3879936.png)
